

Oxane-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

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Compound of Interest		
Compound Name:	Oxane-4-carboxylic acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the heterocyclic building blocks gaining prominence, **oxane-4-carboxylic acid**, also known as tetrahydropyran-4-carboxylic acid, has emerged as a versatile and valuable component in the design of new therapeutic agents. Its saturated, non-planar ring system offers a desirable three-dimensional character to molecules, often leading to improved metabolic stability, reduced toxicity, and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of **oxane-4-carboxylic acid**, encompassing its synthesis, physicochemical properties, and its burgeoning applications as a key building block in the development of innovative pharmaceuticals.

Physicochemical Properties and Spectral Data

Oxane-4-carboxylic acid is a white to off-white solid with the molecular formula $C_6H_{10}O_3$ and a molecular weight of approximately 130.14 g/mol .[1][2] The presence of the carboxylic acid group makes it a weak acid, and its heterocyclic nature imparts a degree of polarity. A summary of its key properties is presented in Table 1.



Table 1: Physicochemical Properties of Oxane-4-carboxylic Acid

Property	Value	Reference(s)
Molecular Formula	С6Н10О3	[1][2]
Molecular Weight	130.14 g/mol	[1]
IUPAC Name	oxane-4-carboxylic acid	[1]
Synonyms	Tetrahydropyran-4-carboxylic acid, THP-4-carboxylic acid	
CAS Number	5337-03-1	[1]
Appearance	White to off-white solid	
Melting Point	78-82 °C	_
Boiling Point	244.2±33.0 °C at 760 mmHg	[3]
рКа	~4.5 (estimated)	
LogP	-0.87 (estimated)	[3]

The structural identity of **oxane-4-carboxylic acid** can be unequivocally confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

Table 2: Spectral Data of Oxane-4-carboxylic Acid



Technique	Key Features and Wavenumbers/Shifts	Reference(s)
¹ H NMR	δ (ppm): 12.0 (br s, 1H, COOH), 3.9-4.0 (m, 2H), 3.3- 3.4 (m, 2H), 2.5-2.6 (m, 1H), 1.7-1.9 (m, 4H)	
¹³ C NMR	δ (ppm): ~175 (C=O), ~67 (C-O), ~40 (CH-COOH), ~30 (CH ₂)	[4][5]
IR (KBr)	ν (cm ⁻¹): ~3000 (br, O-H), ~1700 (s, C=O), ~1100 (s, C- O)	[1]
Mass Spec (CI-MS)	m/z: 148 [M+NH ₃]+	

Synthesis of Oxane-4-carboxylic Acid

The synthesis of **oxane-4-carboxylic acid** can be achieved through several routes, with a common and scalable method involving a three-step sequence starting from diethyl malonate and bis(2-chloroethyl) ether. This process includes a cyclization reaction, followed by hydrolysis of the resulting diester and subsequent decarboxylation.

Experimental Protocol: A Commercially Viable Synthesis

This protocol is adapted from a reported commercially viable process.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

- Reaction: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst to form the cyclic diester.
- Procedure:
 - To a stirred solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.



- Add bis(2-chloroethyl) ether and a catalytic amount of tetrabutylammonium bromide (TBAB).
- Heat the reaction mixture to reflux (approximately 80-100 °C) for 12-18 hours.
- After cooling, remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

 Reaction: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Procedure:

- Dissolve the crude diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide (5-6 molar equivalents).
- Heat the mixture at 40-50 °C until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Synthesis of Oxane-4-carboxylic acid

Reaction: The dicarboxylic acid is decarboxylated by heating in a high-boiling solvent.

Procedure:

 Suspend tetrahydropyran-4,4-dicarboxylic acid in a high-boiling solvent such as xylene containing a small amount of paraffin oil.



- Heat the mixture to 120-130 °C. The evolution of carbon dioxide will be observed.
- Maintain the temperature until gas evolution ceases.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford oxane-4-carboxylic acid. The crude product can be further purified by recrystallization.

A schematic representation of this synthetic workflow is provided below.



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Synthetic workflow for Oxane-4-carboxylic acid.

Applications in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, and **oxane-4-carboxylic acid** serves as a key starting material for introducing this moiety into drug candidates. The THP ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane, offering improved physicochemical properties like increased polarity and reduced lipophilicity, which can lead to better pharmacokinetic profiles.[1]

Role as a Building Block in Kinase Inhibitors

The THP moiety has been successfully incorporated into kinase inhibitors. For instance, Gilteritinib (Xospata®), an approved FLT3/AXL kinase inhibitor for acute myeloid leukemia, features a tetrahydropyran ring.[1] While not directly synthesized from **oxane-4-carboxylic acid**, the success of such molecules highlights the value of the THP scaffold in this therapeutic area. The carboxylic acid handle of **oxane-4-carboxylic acid** provides a convenient point for derivatization, allowing for its incorporation into various kinase inhibitor backbones through amide bond formation.



Incorporation into GPCR Ligands

G protein-coupled receptors (GPCRs) are a major class of drug targets. The tetrahydropyran ring can be found in various GPCR modulators. For example, it is a core component of certain neurokinin-1 (NK1) receptor antagonists.[6] The rigid conformation of the oxane ring can help to pre-organize the molecule for optimal binding to the receptor, while the oxygen atom can participate in hydrogen bonding interactions.

Amide Bond Formation: A Key Reaction

The carboxylic acid functionality of **oxane-4-carboxylic acid** is most commonly utilized through the formation of amide bonds. This reaction allows for the coupling of the oxane scaffold to a wide array of amine-containing fragments, enabling the exploration of vast chemical space in drug discovery programs.

A variety of coupling reagents can be employed for the amidation of **oxane-4-carboxylic acid**. A general procedure using a carbodiimide coupling agent is outlined below.

- Reaction: Oxane-4-carboxylic acid is coupled with a primary or secondary amine in the presence of a coupling agent and an activating agent.
- Procedure:
 - To a solution of oxane-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and an activating agent like 1-hydroxybenzotriazole (HOBt, 1.1 eq.).
 - Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
 - Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
 - Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃),



and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

The logical flow for a typical amide coupling reaction is depicted in the following diagram.



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General workflow for amide coupling of Oxane-4-carboxylic acid.

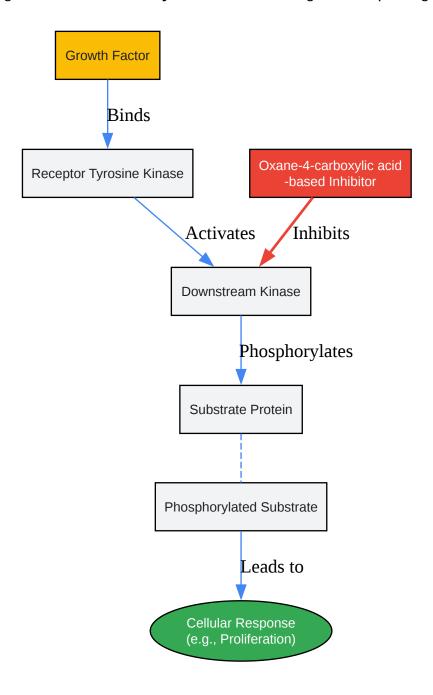
Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by simple derivatives of **oxane-4-carboxylic acid** are not extensively documented, the broader classes of molecules into which the THP scaffold is incorporated provide insights into its potential biological relevance.

- Kinase Signaling Pathways: As a component of kinase inhibitors, derivatives of oxane-4-carboxylic acid can potentially modulate various signaling pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and others, depending on the specific kinase being targeted.[1]
- GPCR Signaling: When integrated into GPCR ligands, these derivatives can influence a
 multitude of physiological processes regulated by these receptors, including
 neurotransmission, inflammation, and metabolic regulation. The specific pathway (e.g., Gs,
 Gi, Gq) would be determined by the GPCR target.[7]



The following diagram illustrates a simplified representation of how a hypothetical kinase inhibitor containing the **oxane-4-carboxylic acid** scaffold might interrupt a signaling cascade.



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